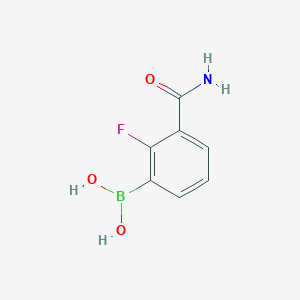
3-Aminocarbonyl-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Aminocarbonyl-2-fluorophenylboronic acid” is a compound that falls under the category of boronic acids . Boronic acids are known for their wide applications in organic synthesis and drug design .
Synthesis Analysis
Boronic acids, including “3-Aminocarbonyl-2-fluorophenylboronic acid”, can be synthesized through various methods. One common method is the electrophilic trapping of an organometallic reagent with a boric ester . Another approach involves the catalytic protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula of “3-Aminocarbonyl-2-fluorophenylboronic acid” is C7H7BFNO3 . This compound has a molecular weight of 182.945 .
Chemical Reactions Analysis
Boronic acids, including “3-Aminocarbonyl-2-fluorophenylboronic acid”, are known for their reactivity in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They also participate in Rhodium and Palladium-catalyzed substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Aminocarbonyl-2-fluorophenylboronic acid” include a density of 1.4±0.1 g/cm3 and a boiling point of 354.3±52.0 °C at 760 mmHg .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Protodeboronation
Protodeboronation of pinacol boronic esters, a radical approach, has been reported. This process is useful for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
o-Phenylphenols, potent leukotriene B4 receptor agonists, have been synthesized using this compound .
Preparation of Phenylboronic Catechol Esters
Phenylboronic catechol esters, promising anion receptors for polymer electrolytes, have been prepared using this compound .
6. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols This compound has been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Site-selective Suzuki-Miyaura Arylation Reactions
Site-selective Suzuki-Miyaura arylation reactions have been performed using this compound .
Mechanism of Action
Target of Action
The primary target of 3-Aminocarbonyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 182945 and a density of 14±01 g/cm3 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 3-Aminocarbonyl-2-fluorophenylboronic acid is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
Future Directions
Boronic acids, including “3-Aminocarbonyl-2-fluorophenylboronic acid”, continue to be a subject of research due to their wide applications in organic synthesis and drug design . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .
properties
IUPAC Name |
(3-carbamoyl-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYOTCFMGEGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocarbonyl-2-fluorophenylboronic acid | |
CAS RN |
1451392-76-9 |
Source


|
| Record name | (3-carbamoyl-2-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-3-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide](/img/structure/B2462120.png)

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)




![6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2462136.png)
![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)